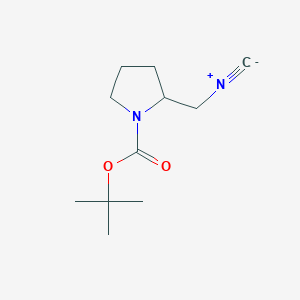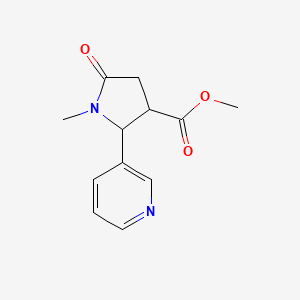![molecular formula C29H54FeN2 B12324595 carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)
carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine is a complex organometallic molecule. It features a central iron ion coordinated with a carbanide ligand, a pentaethylcyclopentane ring, and a pyrrolidinyl-substituted tetrahydrocyclopentapyridine moiety. This unique structure imparts the compound with distinct chemical and physical properties, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine involves multiple steps:
Formation of the pentaethylcyclopentane ring: This can be achieved through the alkylation of cyclopentane with ethyl halides under Friedel-Crafts conditions.
Synthesis of the pyrrolidinyl-substituted tetrahydrocyclopentapyridine: This step involves the cyclization of appropriate precursors, such as pyrrolidine and cyclopentanone derivatives, under acidic or basic conditions.
Coordination to iron(2+): The final step involves the coordination of the synthesized organic ligands to an iron(2+) ion, typically using a salt like iron(II) chloride in a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iron center, leading to the formation of iron(3+) species.
Reduction: Reduction reactions can revert oxidized forms back to the iron(2+) state.
Substitution: The organic ligands can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituents involved, but common reagents include halides and nucleophiles.
Major Products
Oxidation: Formation of iron(3+) complexes.
Reduction: Regeneration of the iron(2+) complex.
Substitution: Formation of new organometallic compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
Research has explored the compound’s potential as a therapeutic agent, particularly in targeting specific enzymes or receptors. Its ability to coordinate with biological molecules makes it a candidate for drug development.
Industry
In industrial applications, the compound is used in the production of advanced materials, such as polymers and nanomaterials. Its catalytic properties are harnessed to improve efficiency and selectivity in manufacturing processes.
Wirkmechanismus
The compound exerts its effects primarily through its iron center, which can undergo redox reactions and coordinate with various substrates. The molecular targets include enzymes and receptors that interact with the iron ion or the organic ligands. Pathways involved often relate to electron transfer processes and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with a sandwich structure.
Cyclopentadienyliron dicarbonyl dimer: Features iron coordinated with cyclopentadienyl and carbonyl ligands.
Iron(II) phthalocyanine: A macrocyclic compound with iron coordinated to a phthalocyanine ring.
Uniqueness
Carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine is unique due to its combination of a carbanide ligand, a pentaethylcyclopentane ring, and a pyrrolidinyl-substituted tetrahydrocyclopentapyridine moiety. This structure imparts distinct chemical properties and reactivity, setting it apart from other iron-containing compounds.
Eigenschaften
Molekularformel |
C29H54FeN2 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine |
InChI |
InChI=1S/C15H30.C12H18N2.2CH3.Fe/c1-6-11-12(7-2)14(9-4)15(10-5)13(11)8-3;1-2-9-14(8-1)12-6-7-13-11-5-3-4-10(11)12;;;/h11-15H,6-10H2,1-5H3;6-7,10-11H,1-5,8-9H2;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
PDLIYCHZMUEDSL-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CCC1C(C(C(C1CC)CC)CC)CC.C1CCN(C1)C2=CC=NC3C2CCC3.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)


![1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate](/img/structure/B12324566.png)

